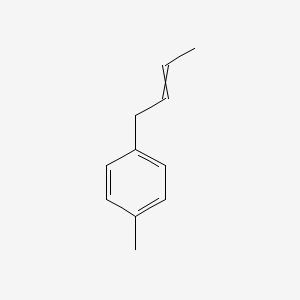
1-(But-2-en-1-yl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with crotyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-2-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the but-2-en-1-yl group can be achieved using catalysts like palladium on carbon, resulting in the formation of 1-(butan-1-yl)-4-methylbenzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: 1-(butan-1-yl)-4-methylbenzene.
Substitution: Halogenated derivatives such as 1-(but-2-en-1-yl)-4-bromomethylbenzene.
Aplicaciones Científicas De Investigación
1-(But-2-en-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a model compound in biochemical studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(But-2-en-1-yl)-4-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and methyl group are key sites for interaction with oxidizing agents. The molecular targets and pathways involved in these reactions include the formation of reactive intermediates such as radicals or carbocations, which then undergo further transformations to yield the final products.
Comparación Con Compuestos Similares
Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.
Crotonic acid: A carboxylic acid with a but-2-en-1-yl group.
Crotyl acrylate: An ester with a but-2-en-1-yl group.
Uniqueness: 1-(But-2-en-1-yl)-4-methylbenzene is unique due to the presence of both a benzene ring and a but-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Propiedades
Número CAS |
21003-53-2 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1-but-2-enyl-4-methylbenzene |
InChI |
InChI=1S/C11H14/c1-3-4-5-11-8-6-10(2)7-9-11/h3-4,6-9H,5H2,1-2H3 |
Clave InChI |
ZVIJJVLFWYRYBC-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


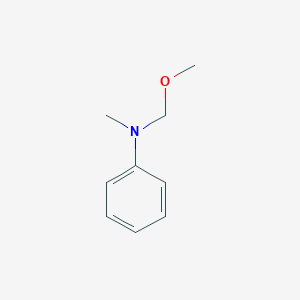
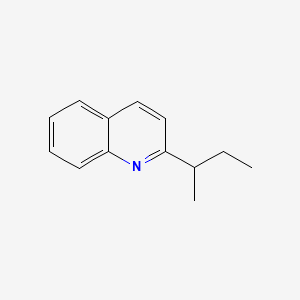


![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)

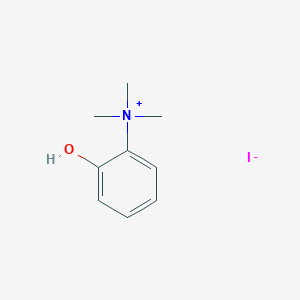
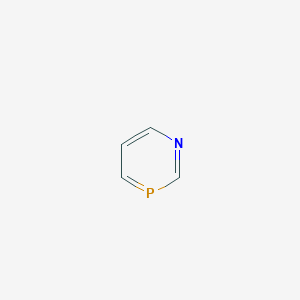
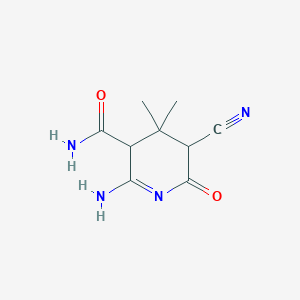


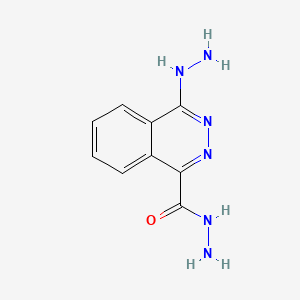
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
